6-Bromo-2-trifluoromethyl-1H-indole
Overview
Description
6-Bromo-2-trifluoromethyl-1H-indole is an organic compound with the molecular formula C9H5BrF3N. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a broad range of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biochemical changes . For instance, in the Suzuki–Miyaura (SM) coupling reaction, oxidative addition occurs with formally electrophilic organic groups .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Bromo-2-trifluoromethyl-1H-indole . For instance, the Suzuki–Miyaura coupling reaction, which involves indole derivatives, is known to be exceptionally mild and functional group tolerant .
Biochemical Analysis
Biochemical Properties
6-Bromo-2-trifluoromethyl-1H-indole, like other indole derivatives, is known to bind with high affinity to multiple receptors, which makes it useful in developing new derivatives . Specific enzymes, proteins, and other biomolecules that this compound interacts with are not mentioned in the available literature.
Cellular Effects
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 6-Bromo-2-trifluoromethyl-1H-indole typically involves organic synthetic reactions. One common method includes the bromination of 2-trifluoromethyl-1H-indole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, followed by purification through column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
6-Bromo-2-trifluoromethyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form oxindoles or reduction to form dihydroindoles.
Palladium-Catalyzed Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-2-trifluoromethyl-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates for treating various diseases
Biological Studies: Indole derivatives are studied for their antiviral, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Comparison with Similar Compounds
Similar compounds to 6-Bromo-2-trifluoromethyl-1H-indole include other halogenated indole derivatives, such as:
6-Bromoindole: Lacks the trifluoromethyl group, making it less lipophilic and potentially altering its biological activity.
2-Trifluoromethylindole: Lacks the bromine atom, which may affect its reactivity in substitution reactions.
The presence of both bromine and trifluoromethyl groups in this compound makes it unique, providing a balance of reactivity and lipophilicity that can be advantageous in various synthetic and biological applications .
Properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c10-6-2-1-5-3-8(9(11,12)13)14-7(5)4-6/h1-4,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBHDTNUEBRGFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.